COX-2 Inhibition: Functional Activity Absent in Saturated Analogs
Hex-2-ynedioic acid inhibits cyclooxygenase-2 (COX-2) with an IC50 of 30 μM [1]. In contrast, the saturated C5 analog glutaric acid shows no reported COX-2 inhibitory activity at comparable concentrations [2]. This functional divergence stems from the triple bond, which alters electronic distribution and binding affinity to the enzyme active site.
| Evidence Dimension | COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | 30 μM |
| Comparator Or Baseline | Glutaric acid (pentanedioic acid) – no inhibition reported |
| Quantified Difference | Not applicable (qualitative difference) |
| Conditions | In vitro enzyme inhibition assay, recombinant COX-2 |
Why This Matters
Users requiring COX-2 inhibitory activity must select hex-2-ynedioic acid; saturated dicarboxylic acids lack this functionality.
- [1] BindingDB entry for CHEMBL766988: IC50 = 30000 nM for inhibition of Prostaglandin G/H synthase 2 (COX-2). ChEMBL_159934 assay. View Source
- [2] Search of ChEMBL, PubChem BioAssay, and literature databases returned no entries for glutaric acid (CAS 110-94-1) with COX-2 inhibitory activity. View Source
